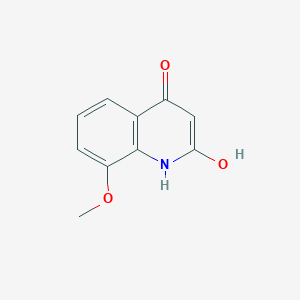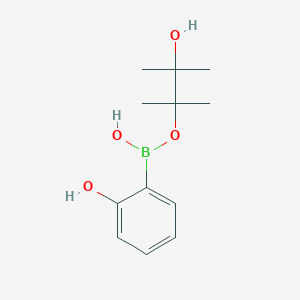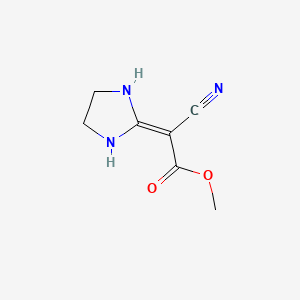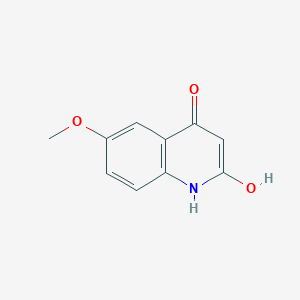
2-hydroxy-8-methoxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-hydroxy-8-methoxy-1H-quinolin-4-one” is a chemical entity with specific properties and applications. It is essential in various scientific fields due to its unique characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-hydroxy-8-methoxy-1H-quinolin-4-one” involves multiple steps, each requiring precise conditions to ensure the desired product’s purity and yield. The initial step often includes the preparation of intermediate compounds, followed by specific reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in the synthesis process.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow processes, automated systems, and stringent quality control measures to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
“2-hydroxy-8-methoxy-1H-quinolin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are facilitated by specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
“2-hydroxy-8-methoxy-1H-quinolin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or metabolic pathways.
Medicine: It has potential therapeutic applications, possibly acting as a drug candidate or a diagnostic tool.
Industry: “this compound” is utilized in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which “2-hydroxy-8-methoxy-1H-quinolin-4-one” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as in therapeutic applications or biochemical studies.
Properties
IUPAC Name |
2-hydroxy-8-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMYMBTHPUUJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-chlorothieno[2,3-b][1]benzothiole-2-carboxylate](/img/structure/B7794801.png)

![disodium;(6R,7R)-7-[[(2E)-2-(2-azanidyl-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7794820.png)
![[2-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7794824.png)


![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B7794845.png)






![[(Z)-benzylideneamino]urea](/img/structure/B7794905.png)
